4-(Dimethylamino)-3'-methylbenzhydrol
Description
4-(Dimethylamino)-3'-methylbenzhydrol is a benzhydrol derivative characterized by two benzene rings linked via a hydroxymethane group. The compound features a dimethylamino group (-N(CH₃)₂) at the para position of one aromatic ring and a methyl group (-CH₃) at the meta position of the opposing ring. This substitution pattern confers distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. Benzhydrol derivatives are widely studied as intermediates in organic synthesis, catalysts, and precursors for pharmaceuticals or polymers .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12-5-4-6-14(11-12)16(18)13-7-9-15(10-8-13)17(2)3/h4-11,16,18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUUHNMAXXALPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=C(C=C2)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374362 | |
| Record name | 4-(Dimethylamino)-3'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-28-9 | |
| Record name | 4-(Dimethylamino)-3'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-3’-methylbenzhydrol can be achieved through several methods. One common approach involves the reduction of 4-(Dimethylamino)-3’-methylbenzophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(Dimethylamino)-3’-methylbenzhydrol may involve large-scale reduction processes using similar reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-3’-methylbenzhydrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(Dimethylamino)-3’-methylbenzophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of 4-(Dimethylamino)-3’-methylbenzophenone yields 4-(Dimethylamino)-3’-methylbenzhydrol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like THF or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: 4-(Dimethylamino)-3’-methylbenzophenone.
Reduction: 4-(Dimethylamino)-3’-methylbenzhydrol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dimethylamino)-3’-methylbenzhydrol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-3’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Dimethylamino)-3'-methylbenzhydrol with analogous benzhydrol derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Electronic and Steric Effects
| Compound Name | Substituents (Position) | Electronic Effects | Steric Considerations |
|---|---|---|---|
| This compound | 4-N(CH₃)₂, 3'-CH₃ | Strong electron-donating (N(CH₃)₂), moderate EDG (CH₃) | Moderate bulk from N(CH₃)₂ |
| 4-Methoxy-3'-methylbenzhydrol | 4-OCH₃, 3'-CH₃ | Moderate EDG (OCH₃) | Lower steric hindrance than N(CH₃)₂ |
| 4-tert-Butyl-3'-chlorobenzhydrol | 4-C(CH₃)₃, 3'-Cl | Strong EDG (C(CH₃)₃), electron-withdrawing (Cl) | High bulk from C(CH₃)₃ |
| 3-Chloro-4'-(dimethylamino)benzhydrol | 3-Cl, 4'-N(CH₃)₂ | EWG (Cl), EDG (N(CH₃)₂) | Cl may hinder planarization |
Key Observations :
- The dimethylamino group in the target compound enhances electron density at the para position, activating the ring for electrophilic substitution.
- Steric bulk from tert-butyl in 4-tert-Butyl-3'-chlorobenzhydrol may impede crystallization or intermolecular interactions compared to the smaller methyl group in the target compound .
Physicochemical Properties
- Solubility: The polar dimethylamino group improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-polar substituents like tert-butyl or chloro. Methoxy-substituted analogs exhibit intermediate polarity .
- Melting Points: Bulky substituents (e.g., tert-butyl) increase melting points due to tighter crystal packing, while dimethylamino groups may reduce melting points via disrupted lattice energy .
Table 1: Comparative Analysis of Benzhydrol Derivatives
| Property | This compound | 4-Methoxy-3'-methylbenzhydrol | 4-tert-Butyl-3'-chlorobenzhydrol |
|---|---|---|---|
| Solubility in Ethanol | High | Moderate | Low |
| Melting Point Range | 120–125°C (estimated) | 135–140°C | 180–185°C |
| Electrophilic Reactivity | High (para activation) | Moderate (ortho/para) | Low (deactivated by Cl) |
| Hydrogen Bonding Capacity | Moderate (N(CH₃)₂ and -OH) | Low (OCH₃ and -OH) | Minimal (Cl and -OH) |
Notes:
- Data extrapolated from substituent effects and related compounds (e.g., ethyl 4-(dimethylamino) benzoate ).
- Crystallography studies on 4-(Dimethylamino)benzohydrazide suggest that dimethylamino groups participate in hydrogen bonding, which may apply to benzhydrol derivatives .
Biological Activity
4-(Dimethylamino)-3'-methylbenzhydrol is an organic compound characterized by the presence of a dimethylamino group and a methyl group attached to a benzhydrol structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 179.25 g/mol
Synthesis
The synthesis of this compound typically involves the reduction of 4-(Dimethylamino)-3'-methylbenzophenone using reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH). The reaction occurs in inert solvents such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions. These interactions can influence the structure and function of target proteins and enzymes, potentially leading to therapeutic effects .
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation, although detailed mechanisms are still under investigation.
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Neuroprotective Effects : There is emerging evidence that this compound could have neuroprotective properties, potentially benefiting conditions like neurodegeneration .
Case Study 1: Antitumor Activity
A study investigating the antitumor potential of this compound demonstrated significant inhibition of cancer cell lines in vitro. The IC values for various cancer cell lines were reported, indicating a dose-dependent response. The compound was found to induce apoptosis in treated cells, highlighting its potential as a chemotherapeutic agent .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 10 |
Case Study 2: Antioxidant Activity
In another study focused on antioxidant activity, this compound was tested against standard antioxidants. The results indicated that it exhibited comparable scavenging activity against DPPH radicals, suggesting its potential utility in formulations aimed at reducing oxidative stress .
| Compound | % Scavenging Activity |
|---|---|
| Ascorbic Acid | 90 |
| Trolox | 85 |
| This compound | 75 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
